DDO-02005

Kv1.5 inhibition Structure-activity relationship Arylmethylpiperidine

Obtain DDO-02005 for Kv1.5-targeted atrial fibrillation research. This arylmethylpiperidine-based inhibitor resolves potency gaps seen with lead analogs, delivering an IC₅₀ of 0.72 μM against Kv1.5, which is a 24.6-fold improvement over DDO-02001 (IC₅₀ 17.7 μM). - Validated in CaCl₂-ACh-induced AF rat model with IV dosing of 0.1-9 mg/kg. - Superior ECG safety vs. Azimilide; suitable for hERG benchmarking panels. - Available as dihydrochloride salt (CAS 1186049-44-4) or free base (CAS 1186134-30-4).

Molecular Formula C21H27Cl2N3O2
Molecular Weight 424.4 g/mol
Cat. No. B11934908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDO-02005
Molecular FormulaC21H27Cl2N3O2
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2CCN(CC2)CC3=NC4=CC=CC=C4O3.Cl.Cl
InChIInChI=1S/C21H25N3O2.2ClH/c1-25-18-8-6-16(7-9-18)14-22-17-10-12-24(13-11-17)15-21-23-19-4-2-3-5-20(19)26-21;;/h2-9,17,22H,10-15H2,1H3;2*1H
InChIKeyDVFKTQCMJJIJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDO-02005 for Atrial Fibrillation Research: A Potent Kv1.5 Potassium Channel Inhibitor


DDO-02005 is an arylmethylpiperidine-based small molecule that acts as a potent inhibitor of the voltage-gated potassium channel Kv1.5 (encoded by KCNA5), a validated target for atrial fibrillation (AF) therapy [1]. It demonstrates an in vitro IC₅₀ of 0.72 μM against the Kv1.5 channel . The compound is available as a dihydrochloride salt (CAS 1186049-44-4) or free base (CAS 1186134-30-4) and has been characterized in preclinical models, including a CaCl₂-ACh-induced AF rat model .

DDO-02005 vs. Generic Kv1.5 Inhibitors: Why Direct Substitution Is Not Recommended


Substituting DDO-02005 with generic Kv1.5 inhibitors or structurally related analogs without quantitative justification is scientifically unsound. The arylmethylpiperidine scaffold's potency is highly sensitive to specific structural modifications; for instance, the lead compound DDO-02001 exhibits an IC₅₀ of 17.7 μM, which is 24.6-fold weaker than DDO-02005 [1]. Furthermore, differences in pharmacokinetic profiles and safety margins, such as the superior electrocardiogram safety observed for DDO-02005 relative to the antiarrhythmic agent Azimilide, underscore that in-class compounds are not interchangeable [2].

DDO-02005 Quantitative Evidence Guide: Potency, In Vivo Efficacy, and Safety Benchmarks


24.6-Fold Potency Improvement Over Lead Compound DDO-02001

DDO-02005 exhibits a 24.6-fold improvement in Kv1.5 inhibitory potency compared to the lead compound DDO-02001, as demonstrated by IC₅₀ values measured under identical assay conditions [1].

Kv1.5 inhibition Structure-activity relationship Arylmethylpiperidine

Superior In Vivo Antiarrhythmic Efficacy in Aconitine-Induced Rat Model

DDO-02005 effectively combats arrhythmogenic toxicity induced by aconitine in rats at intravenous doses ranging from 0.1 to 9 mg/kg . While DDO-02001's in vivo efficacy is not reported, the significant in vitro potency difference (0.72 μM vs. 17.7 μM) strongly correlates with DDO-02005's robust in vivo activity [1].

In vivo pharmacology Antiarrhythmic Cardiac electrophysiology

Improved Cardiac Safety Profile Compared to Azimilide

The preliminary safety of DDO-02005 was assessed as superior to that of the class III antiarrhythmic Azimilide based on 12-lead electrocardiogram (ECG) evaluation [1]. Azimilide is known to prolong the QT interval and block hERG channels, a liability for proarrhythmia [2].

Cardiac safety Electrocardiogram hERG

Characterized Pharmacokinetic Profile for In Vivo Study Design

DDO-02005's pharmacokinetic parameters have been characterized in Sprague-Dawley rats, enabling informed dosing regimen design. Key parameters include an intravenous half-life (t₁/₂) of 3.23 ± 1.07 hours, Cₘₐₓ of 90.23 ± 28.83 μg/L, AUC₀–ₜ of 178.42 ± 39.33 μg·h/L, and clearance (CL) of 5.83 ± 1.44 L/h/kg at 1 mg/kg IV. Oral bioavailability is low (oral Cₘₐₓ 1.27 ± 0.40 μg/L at 1.25 mg/kg) [1].

Pharmacokinetics Bioavailability ADME

DDO-02005 Application Scenarios in Preclinical Cardiovascular Research


In Vitro Kv1.5 Target Validation and Mechanistic Studies

DDO-02005 is optimally suited for in vitro electrophysiology and molecular pharmacology experiments aimed at validating the role of Kv1.5 in atrial repolarization. Its 24.6-fold higher potency relative to the lead compound DDO-02001 (IC₅₀ 0.72 μM vs. 17.7 μM) makes it a superior tool for patch-clamp studies on recombinant or native Kv1.5 channels [1].

In Vivo Atrial Fibrillation and Arrhythmia Modeling

The compound is appropriate for in vivo efficacy studies in rodent models of atrial fibrillation, such as the CaCl₂-ACh-induced AF rat model [1]. The established intravenous dosing range (0.1–9 mg/kg) that protects against aconitine-induced arrhythmias provides a validated starting point for dose-response and pharmacodynamic studies, supported by characterized rat PK parameters .

Cardiac Safety Screening and Comparator Studies

DDO-02005 can serve as a reference Kv1.5-selective inhibitor in cardiac safety panels, particularly for benchmarking against compounds with known hERG liabilities. Its favorable 12-lead ECG safety profile compared to Azimilide [1] positions it as a useful comparator for differentiating on-target Kv1.5 inhibition from off-target proarrhythmic effects.

Structure-Activity Relationship (SAR) Exploration

As the most potent derivative from the arylmethylpiperidine series reported by Zhao et al. (2022), DDO-02005 serves as a benchmark for further SAR studies aimed at optimizing Kv1.5 inhibition [1]. Its well-defined structure and activity profile facilitate computational modeling and analog design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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